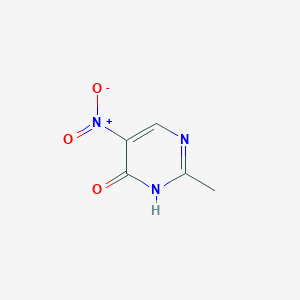
2,6-Diamino-3-phenylpyridine
Übersicht
Beschreibung
2,6-Diamino-3-phenylpyridine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
- A study on Ir(III) complexes, including 2,6-diamino-3-phenylpyridine derivatives, examined their photophysical and photochemical properties. These complexes were found useful for applications in pH sensing and cell imaging (Wu et al., 2015).
Synthesis and Structural Studies
- Research on the metal-free oxidative cyclization of acetophenones with diamines, including this compound, highlighted efficient synthetic pathways for phenylpyridines. This process involves oxidative C-N bond cleavage and C-C bond formation, leading to pyridine skeleton formation (Sharma et al., 2016).
Application in Kinase Inhibitors
- A novel series of 2,6-diamino-3-acylpyridines, related to this compound, were synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors. Compounds exhibited potent inhibitory activities and demonstrated efficacy in inhibiting tumor cell proliferation (Lin et al., 2005).
Fluorescence Tuning
- A study on N-alkyl and N-phenyl derivatives of aminoterpyridines, related to this compound, showed how N-substitution can be used to tune the fluorescence properties of these compounds. This research provides insights into developing new fluorescent materials (Cheon et al., 2007).
Spectroscopic Studies
- Cyclometalated Pt(II) complexes, including this compound derivatives, were synthesized for spectroscopic studies. These studies aimed to understand intramolecular N...Pt interactions and their impact on the properties of these compounds (Yip et al., 2000).
Corrosion Inhibition
- Chromenopyridine derivatives, structurally related to this compound, have been identified as effective corrosion inhibitors for steel. These compounds show potential as environmentally friendly options in corrosion prevention (Ansari et al., 2017).
Wirkmechanismus
Target of Action
2,6-Diamino-3-phenylpyridine, also known as Phenazopyridine, is primarily used as a local anesthetic for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Mode of Action
It is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels . This interaction with its targets results in the relief of discomfort and pain associated with urinary tract irritations .
Biochemical Pathways
These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
In terms of pharmacokinetics, up to 65% of an oral dose of this compound is quickly excreted by the kidneys as unchanged drug measured in the urine . This indicates that the compound has a relatively high bioavailability.
Result of Action
The primary result of the action of this compound is the relief of discomfort and pain associated with lower urinary tract irritations . This is achieved through its direct topical analgesic effect on the mucosal lining of the urinary tract .
Biochemische Analyse
Biochemical Properties
. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2,6-Diamino-3-phenylpyridine in animal models
Eigenschaften
IUPAC Name |
3-phenylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSWQIAGIFEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




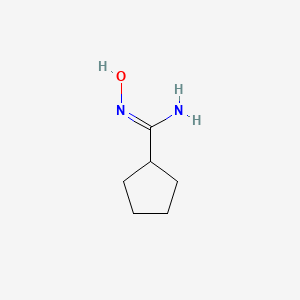
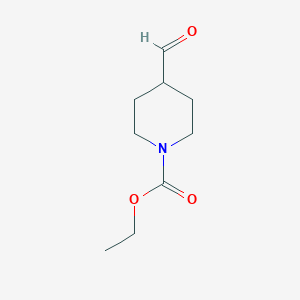


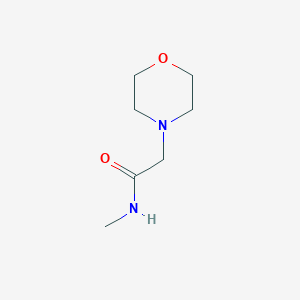


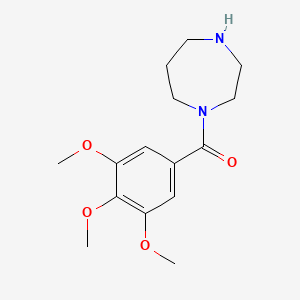


![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
